molecular formula C7H11NOS B068734 1-Methyl-2-sulfanylideneazepan-4-one CAS No. 178218-30-9

1-Methyl-2-sulfanylideneazepan-4-one

Cat. No. B068734
CAS RN: 178218-30-9
M. Wt: 157.24 g/mol
InChI Key: XQAHCYRLMVNEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-sulfanylideneazepan-4-one, also known as thioctic acid, is an organic compound that is widely used in scientific research. It is a sulfur-containing compound that is synthesized through a multi-step process. Thioctic acid is a potent antioxidant that has been found to have numerous biochemical and physiological effects.

Mechanism Of Action

Thioctic acid acts as an antioxidant by donating electrons to free radicals and neutralizing them. It also enhances the activity of other antioxidants, such as glutathione and vitamin C. Thioctic acid has been found to activate various cell signaling pathways, including the Nrf2 pathway, which regulates antioxidant gene expression. Thioctic acid has also been shown to modulate the activity of various enzymes involved in energy metabolism, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase.
Biochemical and Physiological Effects:
Thioctic acid has been found to have numerous biochemical and physiological effects. It has been shown to improve glucose uptake and insulin sensitivity in cells and animal models of diabetes. Thioctic acid has also been found to protect against neurodegeneration and cognitive decline in animal models of Alzheimer's disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been shown to improve endothelial function and reduce inflammation in animal models of cardiovascular disease.

Advantages And Limitations For Lab Experiments

Thioctic acid has several advantages for lab experiments. It is readily available and relatively inexpensive. Thioctic acid is also stable and can be stored for long periods without degradation. However, 1-Methyl-2-sulfanylideneazepan-4-one acid has some limitations in lab experiments. It has poor solubility in water, which can limit its bioavailability. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid can interfere with some assays that rely on the oxidation of substrates.

Future Directions

Thioctic acid research has several future directions. One area of research is the potential therapeutic effects of 1-Methyl-2-sulfanylideneazepan-4-one acid in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Another area of research is the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs with improved bioavailability and potency. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid research can be extended to explore its effects on other cell signaling pathways and enzymes involved in energy metabolism.
Conclusion:
In conclusion, 1-Methyl-2-sulfanylideneazepan-4-one acid is a potent antioxidant that has numerous biochemical and physiological effects. It is synthesized through a multi-step process and has been extensively studied for its scientific research applications. Thioctic acid acts by donating electrons to free radicals and neutralizing them, and it has been found to have potential therapeutic effects in various diseases. Thioctic acid has several advantages for lab experiments, but it also has some limitations. Thioctic acid research has several future directions, including the development of 1-Methyl-2-sulfanylideneazepan-4-one acid analogs and the exploration of its effects on other cell signaling pathways and enzymes involved in energy metabolism.

Synthesis Methods

Thioctic acid is synthesized through a multi-step process that involves the reaction of 1,2-dithiolane-3-pentanoic acid with methylamine and formaldehyde. The resulting product is then treated with sulfuric acid to obtain 1-Methyl-2-sulfanylideneazepan-4-one acid. Thioctic acid can also be synthesized through the reaction of 1,2-dithiolane-3-pentanoic acid with hydrogen sulfide and methylamine.

Scientific Research Applications

Thioctic acid has been extensively studied for its antioxidant properties. It has been found to protect against oxidative stress and free radical damage in various cell types. Thioctic acid has also been studied for its potential therapeutic effects in various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease. Moreover, 1-Methyl-2-sulfanylideneazepan-4-one acid has been used in various biochemical assays to measure antioxidant activity and oxidative stress.

properties

CAS RN

178218-30-9

Product Name

1-Methyl-2-sulfanylideneazepan-4-one

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

1-methyl-2-sulfanylideneazepan-4-one

InChI

InChI=1S/C7H11NOS/c1-8-4-2-3-6(9)5-7(8)10/h2-5H2,1H3

InChI Key

XQAHCYRLMVNEFD-UHFFFAOYSA-N

SMILES

CN1CCCC(=O)CC1=S

Canonical SMILES

CN1CCCC(=O)CC1=S

synonyms

4H-Azepin-4-one, hexahydro-1-methyl-2-thioxo-

Origin of Product

United States

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